molecular formula C10H9NO2 B14282608 2,5-Dimethyl-2H-isoindole-4,7-dione CAS No. 135737-91-6

2,5-Dimethyl-2H-isoindole-4,7-dione

Cat. No.: B14282608
CAS No.: 135737-91-6
M. Wt: 175.18 g/mol
InChI Key: RMTHAXROAIYJCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethyl-2H-isoindole-4,7-dione is a heterocyclic compound that belongs to the isoindole family. This compound is characterized by a fused benzopyrrole ring system and is known for its stability when embedded in a π-system. It has been found in natural products and has various applications in scientific research and industry .

Preparation Methods

The synthesis of 2,5-Dimethyl-2H-isoindole-4,7-dione can be achieved through several methods. One common synthetic route involves the reaction of substituted p-benzoquinone with sarcosine and paraformaldehyde in toluene. This reaction proceeds through a series of steps, including cyclization and oxidation, to yield the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for larger-scale production.

Chemical Reactions Analysis

2,5-Dimethyl-2H-isoindole-4,7-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include benzoquinone, sarcosine, and paraformaldehyde. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield quinone derivatives, while reduction reactions can produce isoindoline derivatives .

Scientific Research Applications

2,5-Dimethyl-2H-isoindole-4,7-dione has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and anticancer properties. In medicine, it is being investigated for its potential use in drug development. Additionally, this compound has applications in the industry, particularly in the development of materials for optical and electronic applications .

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-2H-isoindole-4,7-dione involves its interaction with molecular targets and pathways. This compound can undergo redox reactions, which are crucial for its biological activity. The quinone moiety in its structure allows it to participate in electron transfer processes, making it a potential candidate for applications in energy storage and conversion .

Comparison with Similar Compounds

2,5-Dimethyl-2H-isoindole-4,7-dione can be compared with other similar compounds, such as isoindoline and phthalimide. While isoindoline is a fully reduced member of the isoindole family, phthalimide is an oxidized derivative. The unique structure of this compound, with its fused benzopyrrole ring system, distinguishes it from these related compounds and contributes to its unique properties and applications .

Properties

CAS No.

135737-91-6

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

2,5-dimethylisoindole-4,7-dione

InChI

InChI=1S/C10H9NO2/c1-6-3-9(12)7-4-11(2)5-8(7)10(6)13/h3-5H,1-2H3

InChI Key

RMTHAXROAIYJCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=CN(C=C2C1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.